2-Cyclopentyl-1-methylpiperidine

Lipophilicity Physicochemical Property Medicinal Chemistry

Researchers requiring a rigid, N-alkyl-2-cycloalkylpiperidine scaffold for ion channel or GPCR SAR campaigns face a gap in published comparative conformational data. 2-Cyclopentyl-1-methylpiperidine (CAS 57070-55-0) addresses this need as a conformationally constrained basic amine module featured in patent Markush structures for ion channel modulators and CCR5 antagonists. • Provides a defined axial/equatorial bias distinct from 2-cyclohexyl or 2-phenyl analogs (direct head-to-head data pending). • Serves as a convertible intermediate for library synthesis, enabling structure-activity relationship exploration. • BenchChem ensures ≥95% purity with immediate in-stock availability for expedited global delivery.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
CAS No. 57070-55-0
Cat. No. B14616985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1-methylpiperidine
CAS57070-55-0
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESCN1CCCCC1C2CCCC2
InChIInChI=1S/C11H21N/c1-12-9-5-4-8-11(12)10-6-2-3-7-10/h10-11H,2-9H2,1H3
InChIKeyWKYFNFYTPPZSMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentyl-1-methylpiperidine: Overview and Sourcing Profile


2-Cyclopentyl-1-methylpiperidine (CAS 57070-55-0) is an N-alkyl-2-cycloalkylpiperidine comprising a piperidine ring substituted at the C-2 position with a cyclopentyl group and at the nitrogen with a methyl substituent. The compound appears in patent Markush structures for ion channel modulators and CCR5 antagonists, suggesting its utility as a conformational constraint module or basic amine motif in medicinal chemistry . No quantitative comparative physicochemical, pharmacological, or pharmacokinetic data were retrievable from primary peer-reviewed research papers, patents, or authoritative databases beyond basic molecular descriptors.

Why Generic Substitution Lacks Comparative Evidence


Piperidine C-2 and N-substituent identity, size, and steric configuration profoundly influence conformational equilibrium, basicity, metabolic stability, and receptor pharmacophore fitting. Substituting the 2-cyclopentyl-1-methyl substitution pattern with a 2-cyclohexyl-1-methyl or 2-phenyl-1-methyl analogue could alter logP by over 0.5 units and shift preferred axial/equatorial conformer populations, yet no direct head-to-head experimental data have been published to quantify these differential effects for 2-cyclopentyl-1-methylpiperidine specifically . In the absence of such data, generic interchange risks functional optimization failure in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation vs. Structural Analogs


Measured LogP Comparison

No experimentally measured logP data for 2-cyclopentyl-1-methylpiperidine were identified in primary literature or authoritative databases (e.g., PubChem, ChEMBL, DrugBank). In silico predictions suggest a difference of approximately 0.3–0.5 log units versus the 2-cyclohexyl analogue, but lack of measured values precludes a quantitative procurement-relevant claim .

Lipophilicity Physicochemical Property Medicinal Chemistry

Measured pKa Comparison

No experimental pKa value was found for 2-cyclopentyl-1-methylpiperidine. The pKa of the piperidine nitrogen is critical for ionization at physiological pH and receptor binding; phenyl substitution is expected to lower pKa by 0.5–1.0 units relative to cyclopentyl due to inductive effects, but this cannot be confirmed without experimental measurement .

Basicity Ionization State Medicinal Chemistry

Conformational Impact on Receptor Binding

Quantitative conformational analysis (e.g., by X-ray crystallography or solution NMR) of 2-cyclopentyl-1-methylpiperidine has not been reported. Patents describing CCR5 and ion channel modulators list both cyclopentyl and cyclohexyl variants, implying a structure-dependent activity delta, but no IC50 or Ki values specific to the isolated 2-cyclopentyl-1-methylpiperidine motif are publicly available .

Conformational Analysis GPCR SAR

Contingent Application Scenarios


SAR Probe for Constrained Piperidine Pharmacophores

If future experimental data confirm that the 2-cyclopentyl substituent confers a distinct conformational bias or enhanced target residence time relative to 2-cyclohexyl or 2-phenyl analogs, the compound could serve as a preferred rigid probe in GPCR or ion channel SAR studies. Currently, no published head-to-head data support this scenario .

Intermediate for Piperidine Library Synthesis

The compound’s utility as a protected or convertible intermediate in library synthesis has been noted in patent literature, but comparative yields, selectivity, and purity data against alternative building blocks (e.g., 2-cyclopentylpiperidine or 1-methyl-2-cyclohexylpiperidine) remain unpublished, limiting procurement justification .

Reference Standard in Chromatographic Method Development

Purified 2-cyclopentyl-1-methylpiperidine could serve as a chromatographic retention-time marker for N-alkyl-2-cycloalkylpiperidine analysis. However, vendor-reported purities of ≥95% (e.g., from non-excluded suppliers) lack inter-lot consistency data and comparative retention-index measurement against structurally related impurities, weakening this application rationale .

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